![molecular formula C15H16N2O2S B2546794 2-amino-N-(2-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 330188-63-1](/img/structure/B2546794.png)

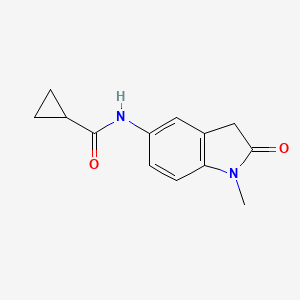

2-amino-N-(2-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

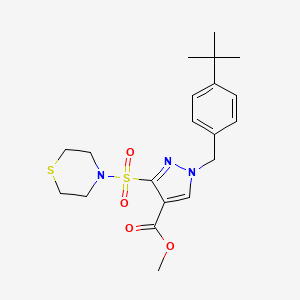

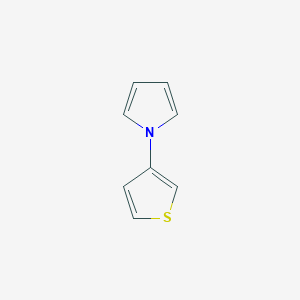

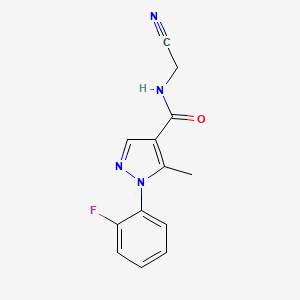

The compound "2-amino-N-(2-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide" is a derivative of thiophene, which is a heterocyclic compound. Thiophene derivatives are known for their diverse biological activities, including antiarrhythmic, serotonin antagonist, and antianxiety properties . The compound is structurally related to other synthesized thiophene derivatives that have been studied for their potential pharmacological activities.

Synthesis Analysis

The synthesis of related 2-amino-5-carboxamide thiazole derivatives involves a solid-phase approach starting with the reductive amination of 4-formyl-3-methoxy phenoxy resin. This is followed by dehydrative cyclization of thiourea intermediate resin, which is a key step in the synthetic process, using α-bromoketone in the presence of DMF. The final step involves cleaving the 2-amino-5-carboxamide thiazole resin from the polymer support using a TFA and DCM cocktail . Similarly, the synthesis of related thiophene derivatives involves initial reactions with different organic reagents, followed by confirmation of the structures through IR, 1H NMR, MS spectral data, and elemental analysis .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is confirmed using various spectroscopic techniques. For instance, the novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide were confirmed by IR, 1H NMR, and MS spectral data . These techniques are crucial for determining the structure and confirming the successful synthesis of the target compounds.

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions during their synthesis. For example, the aminomethylation reaction involving 2-thioxonicotinamide derivative leads to the formation of 3,5,7,11-tetraazatricyclo[7.3.1.02,7]tridec-2-ene-9-carboxamides . This demonstrates the reactivity of thiophene derivatives under different chemical conditions, which is essential for the development of new compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physicochemical properties of thiophene derivatives are calculated to predict their drug-like characteristics. For instance, the 2-amino-5-carboxamide thiazole derivatives synthesized on solid phase showed potential for reasonable oral bioavailability as determined by Lipinski's Rule . This analysis is important for assessing the suitability of these compounds as drug candidates.

Wissenschaftliche Forschungsanwendungen

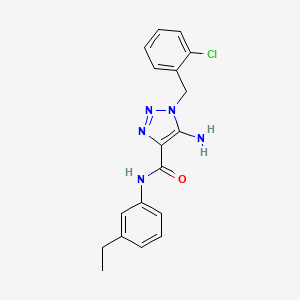

Antibacterial and Antifungal Activities

Compounds similar to 2-amino-N-(2-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide demonstrate notable antibacterial and antifungal properties. For instance, certain thiophene-3-carboxamide derivatives have shown effectiveness against bacterial and fungal pathogens. This suggests potential applications of these compounds in developing new antimicrobial drugs (Vasu et al., 2005).

Cytotoxicity and Anticancer Potential

Some derivatives of thiophene carboxamide exhibit cytotoxic effects against cancer cells, such as Ehrlich Ascites Carcinoma (EAC) cells. This indicates their potential use in cancer research and therapy (Ashraf S. Hassan et al., 2014).

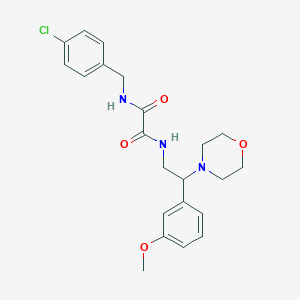

Antibiotic and Antibacterial Drug Synthesis

Certain thiophene carboxamide compounds have been studied for their applications in synthesizing new antibiotic and antibacterial drugs. Their effectiveness against Gram-positive and Gram-negative bacteria highlights their significance in medical research (G. Ahmed, 2007).

Anti-Inflammatory and Antioxidant Activity

A study on acid chloride derivatives of 2-amino-N-(3-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide revealed their potential for anti-inflammatory and antioxidant activities. This suggests their utility in developing treatments for inflammation-related disorders (K. P. Kumar et al., 2008).

Antimicrobial Activity of Schiff Bases

Novel Schiff bases synthesized using thiophene carboxamide derivatives have shown promising antimicrobial activity. This underscores their potential application in developing new antimicrobial agents (S. Bhattacharjee et al., 2012).

Antinociceptive Activity

Studies indicate that N-substituted derivatives of thiophene carboxamide show significant antinociceptive (pain-relieving) activity. This opens avenues for their use in pain management research (S. Shipilovskikh et al., 2020).

Wirkmechanismus

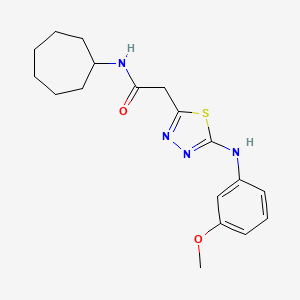

Target of Action

Similar compounds have been found to inhibit histone deacetylase (hdac) and the breakpoint cluster abl (bcr-abl) kinase . These targets play crucial roles in cellular processes such as cell cycle progression and apoptosis .

Mode of Action

Compounds with similar structures have been found to inhibit hdac and bcr-abl kinase . This inhibition could potentially lead to changes in gene expression and disruption of cell cycle progression .

Biochemical Pathways

The inhibition of hdac and bcr-abl kinase by similar compounds can affect multiple pathways, including those involved in cell cycle progression, apoptosis, and dna repair .

Pharmacokinetics

These properties can significantly impact the bioavailability of the compound .

Result of Action

Similar compounds have been found to exhibit potent antiproliferative activities against certain cancer cell lines .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially affect the action of similar compounds .

Eigenschaften

IUPAC Name |

2-amino-N-(2-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c1-19-11-7-3-2-6-10(11)17-15(18)13-9-5-4-8-12(9)20-14(13)16/h2-3,6-7H,4-5,8,16H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDZKBMFIFARPOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCC3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-2-[(oxan-3-yl)methoxy]pyridine](/img/structure/B2546714.png)

![N-methyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2546719.png)

![{2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine](/img/structure/B2546721.png)

![2-[1-[(E)-1-(1-methylpyrrol-2-yl)-3-oxo-3-phenylprop-1-en-2-yl]pyridin-2-ylidene]propanedinitrile](/img/structure/B2546723.png)

![4,4,5,5-Tetramethyl-2-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-YL]-1,3,2-dioxaborolane](/img/structure/B2546726.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-methoxybenzamide](/img/structure/B2546729.png)

![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine](/img/structure/B2546733.png)